Fluorodimethoxyborane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

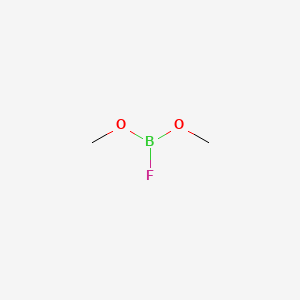

Fluorodimethoxyborane (CAS: 353-36-6) is an organoboron compound with the molecular formula C₂H₆BFO₂. It consists of a central boron atom bonded to one fluorine atom and two methoxy (-OCH₃) groups. This compound is registered under the EC number 206-531-6 and has been utilized in synthetic chemistry for its role as a borating agent in organometallic reactions. Notably, it forms stable complexes with diethyl ether, which are critical intermediates in trapping lithiated species during the synthesis of natural products like (Z)-α-santalol . Its reactivity with electrophiles, such as aldehydes and ketones, makes it valuable for constructing carbon-boron bonds in stereoselective transformations .

相似化合物的比较

Comparison with Structurally or Functionally Similar Compounds

Fluorodimethoxyborane belongs to a class of organoboron reagents with applications in organic synthesis. Below is a detailed comparison with analogous compounds, focusing on structural features, reactivity, and industrial uses.

Fluorotrimethylsilane (CAS: 420-56-4)

- Structure : Silicon-based compound (Si(CH₃)₃F) with a fluorine atom bonded to silicon.

- Reactivity: Unlike this compound, fluorotrimethylsilane acts as a fluoride donor in nucleophilic substitutions. It is less reactive toward organometallic intermediates but widely used in deprotection reactions (e.g., removing tert-butyldimethylsilyl groups) .

- Applications : Predominantly employed in semiconductor manufacturing and peptide synthesis, contrasting with this compound’s role in C–B bond formation .

Dibromoborane Dimethyl Sulfide Complex (CAS: 55671-55-1)

- Structure : Boron coordinated to two bromine atoms and a dimethyl sulfide ligand (BBr₂·S(CH₃)₂).

- Reactivity : A stronger Lewis acid than this compound, facilitating halogenation and hydroboration reactions. Its bromine substituents enhance electrophilicity but reduce stability in protic solvents .

- Applications : Used in hydroboration-oxidation of alkenes, whereas this compound specializes in stereoselective trapping of allyl potassium intermediates .

Dichlorodifluoromethane (CAS: 75-71-8)

- Reactivity: Non-reactive in organometallic contexts but notorious for ozone depletion. Unlike this compound, it serves as a refrigerant and aerosol propellant .

- Applications : Industrial use diverges entirely from this compound, highlighting the latter’s niche in synthetic chemistry .

Fluorosulphuric Acid (CAS: 7789-21-1)

- Structure : A superacid (HSO₃F) with a fluorine-sulfur-oxygen framework.

- Reactivity: Extremely corrosive and protonating, unlike the electrophilic boron center in this compound. It participates in Friedel-Crafts alkylation but lacks compatibility with organometallic reagents .

- Applications : Primarily used in petrochemical refining, contrasting with this compound’s role in fine chemical synthesis .

Research Findings and Industrial Relevance

- Superior Selectivity : this compound outperforms other boronates (e.g., trimethylborate) in stereoselective reactions due to its methoxy groups, which stabilize intermediates without steric hindrance .

- Safety Profile : Unlike dichlorodifluoromethane or fluorosulphuric acid, this compound poses lower environmental risks but requires handling under inert conditions due to moisture sensitivity .

属性

CAS 编号 |

367-46-4 |

|---|---|

分子式 |

C2H6BFO2 |

分子量 |

91.88 g/mol |

IUPAC 名称 |

fluoro(dimethoxy)borane |

InChI |

InChI=1S/C2H6BFO2/c1-5-3(4)6-2/h1-2H3 |

InChI 键 |

LOGBIHSWKLLNDY-UHFFFAOYSA-N |

SMILES |

B(OC)(OC)F |

规范 SMILES |

B(OC)(OC)F |

Key on ui other cas no. |

367-46-4 |

Pictograms |

Flammable; Corrosive |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。